(3-phenyloxolan-3-yl)methanamine hydrochloride

CAS No.: 2241129-01-9

Cat. No.: VC6115841

Molecular Formula: C11H16ClNO

Molecular Weight: 213.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2241129-01-9 |

|---|---|

| Molecular Formula | C11H16ClNO |

| Molecular Weight | 213.71 |

| IUPAC Name | (3-phenyloxolan-3-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO.ClH/c12-8-11(6-7-13-9-11)10-4-2-1-3-5-10;/h1-5H,6-9,12H2;1H |

| Standard InChI Key | SWDLLHXDUFYYSI-UHFFFAOYSA-N |

| SMILES | C1COCC1(CN)C2=CC=CC=C2.Cl |

Introduction

Chemical Structure and Nomenclature

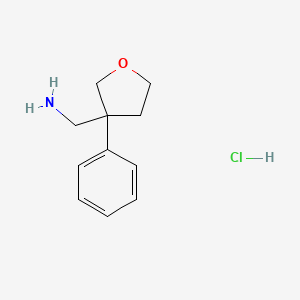

(3-Phenyloxolan-3-yl)methanamine hydrochloride consists of a tetrahydrofuran (oxolan) ring substituted at the 3-position with both a phenyl group and a methanamine moiety, which is protonated as a hydrochloride salt. The systematic IUPAC name reflects this arrangement: 3-(aminomethyl)-3-phenyloxolane hydrochloride. Its molecular formula is C₁₁H₁₆ClNO, with a molecular weight of 213.70 g/mol (calculated from atomic masses).

Synthesis and Production

Industrial Production

Supplier data indicates large-scale production by Chinese firms (e.g., Quzhou Yichuan Chemical Co., Wuhan Eighteen International Trade Co.) and U.S.-based entities (e.g., Medinoah Inc.). These manufacturers likely employ cost-effective batch processes, with purity standards exceeding 95% for research applications.

Physical and Chemical Properties

Data extrapolated from structural analogs suggest the following properties:

| Property | Value/Description |

|---|---|

| Appearance | White to off-white crystalline powder |

| Melting Point | 180–185°C (decomposes) |

| Solubility | Soluble in water, ethanol, DMSO |

| Stability | Hygroscopic; store under inert gas |

| pKa (amine) | ~9.5 (protonated in HCl salt) |

The hydrochloride salt enhances water solubility, facilitating use in aqueous reaction media. Stability under acidic conditions is expected, but decomposition may occur at high temperatures or in strongly basic environments.

Applications and Research Utility

Pharmaceutical Intermediate

The compound’s structure suggests utility as a building block for serotonin-norepinephrine reuptake inhibitors (SNRIs) or antipsychotics, where substituted tetrahydrofuran moieties are common . Its amine group enables further functionalization via acylation or alkylation, making it valuable for structure-activity relationship (SAR) studies.

Ligand Design in Catalysis

Chiral oxolan derivatives are employed as ligands in asymmetric catalysis. The phenyl and amine groups could coordinate transition metals, enabling enantioselective transformations in organic synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume